molecular formula C9H8N2O2S B4765174 methyl 5-amino-2-thiocyanatobenzoate

methyl 5-amino-2-thiocyanatobenzoate

Cat. No. B4765174
M. Wt: 208.24 g/mol
InChI Key: ZBDUNUWNQXSJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-thiocyanatobenzoate (MATB) is a chemical compound used in scientific research for various purposes. It is a derivative of benzoic acid and is commonly used as a reagent in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of methyl 5-amino-2-thiocyanatobenzoate is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can react with electrophiles to form new compounds. It is also believed to have antioxidant properties.
Biochemical and Physiological Effects:
methyl 5-amino-2-thiocyanatobenzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties. In addition, it has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-2-thiocyanatobenzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions. However, it has some limitations. It can be toxic if ingested or inhaled. It can also be irritating to the skin and eyes. Therefore, it should be handled with care.

Future Directions

Methyl 5-amino-2-thiocyanatobenzoate has several potential future directions for scientific research. It can be used as a starting material for the synthesis of various compounds with potential medicinal properties. It can also be used in the development of new fluorescent dyes and pigments. In addition, it can be used in the development of new anti-inflammatory and antioxidant agents.
Conclusion:
In conclusion, methyl 5-amino-2-thiocyanatobenzoate is a chemical compound used in scientific research for various purposes. It is commonly used as a reagent in the synthesis of other compounds. It has various biochemical and physiological effects and has potential future directions for scientific research. However, it should be handled with care due to its toxicity and irritant properties.

Scientific Research Applications

Methyl 5-amino-2-thiocyanatobenzoate has various applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds. It can be used as a starting material for the synthesis of various heterocyclic compounds. It is also used in the synthesis of fluorescent dyes and pigments.

properties

IUPAC Name

methyl 5-amino-2-thiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(11)2-3-8(7)14-5-10/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDUNUWNQXSJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-thiocyanatobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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